ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Chemical Reactions Analysis
ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological processes by interacting with enzymes, receptors, and other proteins. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15NO6S2 |
---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
ethyl 4-acetyloxy-2-methyl-5-(2-nitrophenyl)sulfanylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H15NO6S2/c1-4-22-15(19)13-9(2)24-16(14(13)23-10(3)18)25-12-8-6-5-7-11(12)17(20)21/h5-8H,4H2,1-3H3 |
InChI Key |
YZUMSFIJXRWVGD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1OC(=O)C)SC2=CC=CC=C2[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1OC(=O)C)SC2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.